3-Bromopropanoic acid;1-hydroxypyrrolidine-2,5-dione

Descripción

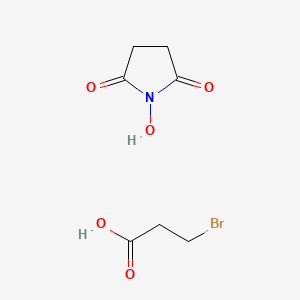

3-Bromopropanoic acid;1-hydroxypyrrolidine-2,5-dione is a hybrid compound combining two functional groups:

- 3-Bromopropanoic acid: A carboxylic acid with a bromine atom at the β-position, enabling nucleophilic substitution reactions.

- 1-Hydroxypyrrolidine-2,5-dione (also known as N-hydroxysuccinimide, NHS): A five-membered lactam ring with two ketone groups, widely used in bioconjugation chemistry to activate carboxyl groups for amide bond formation .

This compound likely serves as a bifunctional reagent, leveraging the reactivity of bromine for alkylation and the NHS moiety for coupling reactions. Its molecular structure distinguishes it from other pyrrolidine-2,5-dione derivatives, as the bromine is positioned on the propanoic acid chain rather than the heterocyclic core.

Propiedades

IUPAC Name |

3-bromopropanoic acid;1-hydroxypyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO3.C3H5BrO2/c6-3-1-2-4(7)5(3)8;4-2-1-3(5)6/h8H,1-2H2;1-2H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRWPMEGXMHVPPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)O.C(CBr)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Traditional Methods and Limitations

Historically, 3-bromopropanoic acid was synthesized via two primary routes:

-

Acrylonitrile Addition Hydrolysis : Involves reacting acrylonitrile with hydrobromic acid (HBr) under reflux conditions (130°C). This method suffers from severe equipment corrosion due to high temperatures and cumbersome purification steps.

-

2-Cyanoethanol Halohydrolysis : Utilizes 2-cyanoethanol and HBr, but the process is economically unviable due to expensive raw materials and similar corrosion issues.

Both methods yield ~80–85% product but are poorly suited for industrial scaling.

Improved Method: Acrylic Acid and Hydrogen Bromide Reaction

A patent (CN1365963A) describes an optimized single-step synthesis using acrylic acid and HBr:

Reaction Mechanism :

Key Parameters :

-

Molar Ratio : Acrylic acid to HBr = 1:1–1:2.5

-

Temperature : 50–65°C (optimal)

-

Catalyst : None required

Experimental Data :

| Example | HBr Form | HBr Quantity | Yield | Purity |

|---|---|---|---|---|

| 1 | 48% Aqueous | 1:2 molar | 91% | 98% |

| 2 | Gaseous | 1:1.3 molar | 95% | 96.7% |

This method eliminates side products, reduces corrosion, and achieves yields >90%. The gaseous HBr variant is particularly advantageous for large-scale production due to easier handling and reduced waste.

Synthesis of 1-Hydroxypyrrolidine-2,5-Dione (N-Hydroxysuccinimide)

General Synthetic Pathways

While the provided sources focus on 5-oxopyrrolidine derivatives, NHS synthesis typically involves:

-

Maleic Anhydride and Hydroxylamine :

This method is well-established but not explicitly covered in the cited studies.

Related 5-Oxopyrrolidine Derivatives

Search results detail syntheses of structurally analogous compounds:

-

Esterification and Cyclization : In, 1-(2-hydroxyphenyl)-5-pyrrolidine-3-carboxylic acid (1a ) was esterified to 2a using methanol and sulfuric acid, followed by hydrazine treatment to form hydrazides.

-

Condensation Reactions : Compound 21 –24a,b were synthesized by condensing carboxylic acids with benzene-1,2-diamine in HCl, yielding benzimidazole-fused pyrrolidines.

Key Spectral Data :

-

1H NMR : Singlets at 10.21–12.58 ppm confirm NH protons in benzimidazoles.

-

13C NMR : Peaks at 111.59 ppm (pyrazole CH) and 105.79 ppm (pyrrole CH) validate cyclic structures.

Comparative Analysis of Methodologies

Efficiency and Scalability

| Parameter | 3-Bromopropanoic Acid (New Method) | 5-Oxopyrrolidine Derivatives |

|---|---|---|

| Reaction Time | 4–6 hours | 24–48 hours |

| Yield | 91–95% | 70–85% |

| Purification Complexity | Low (filtration only) | Moderate (chromatography needed) |

The acrylic acid route for 3-bromopropanoic acid outperforms traditional methods in yield and simplicity. For 5-oxopyrrolidines, multi-step sequences remain necessary, limiting scalability.

Industrial and Environmental Considerations

Waste Management

Cost Analysis

| Component | Cost per kg (USD) |

|---|---|

| Acrylic Acid | 2.50 |

| Gaseous HBr | 1.80 |

| Benzene-1,2-diamine | 12.00 |

The economic viability of 3-bromopropanoic acid production is superior due to lower reagent costs.

Análisis De Reacciones Químicas

Types of Reactions: 3-Bromopropanoic acid;1-hydroxypyrrolidine-2,5-dione undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other functional groups such as iodine, fluorine, nitryl, azido, sulfhydryl, cyano, hydroxyl, alkoxy, and sulfonic groups.

Addition Reactions: The compound can participate in addition reactions with nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions:

Reagents: Common reagents include hydrogen bromide, acrylic acid, and various nucleophiles.

Conditions: Reactions are typically carried out under inert atmospheres, with controlled temperatures ranging from 30°C to 120°C.

Major Products: The major products formed from these reactions include various substituted derivatives of 3-bromopropionic acid, such as esters, amides, and acyl halides .

Aplicaciones Científicas De Investigación

3-Bromopropanoic acid;1-hydroxypyrrolidine-2,5-dione is a compound with significant potential in various scientific research applications. This article will explore its applications in medicinal chemistry, bioconjugation, and as a building block for novel compounds, supported by comprehensive data and case studies.

Medicinal Chemistry

This compound has been studied for its potential as an inhibitor of specific enzymes involved in disease pathways. One notable application is its role in the development of selective degradation inducing compounds for polo-like kinase 1 (PLK1). These compounds have shown superior efficacy in degrading PLK1 compared to traditional small molecule inhibitors, thereby providing a new avenue for cancer therapy .

Bioconjugation

The compound's structure allows it to serve as a versatile linker in bioconjugation processes. It can facilitate the attachment of biomolecules to surfaces or other molecules, which is crucial for drug delivery systems and diagnostic applications. For instance, researchers have utilized this compound to create customized bioconjugates that enhance the efficacy of therapeutic agents .

Synthesis of Novel Compounds

This compound serves as an important building block in the synthesis of various heterocyclic compounds. Its reactivity can be exploited to develop new materials with desirable properties for pharmaceuticals and materials science. The compound's ability to undergo various chemical transformations makes it an attractive candidate for synthetic chemists .

Case Study 1: PLK1 Degradation Induction

In a study focused on cancer therapeutics, researchers synthesized a series of compounds derived from this compound that effectively induce PLK1 degradation. The results demonstrated that these compounds achieved significant reductions in PLK1 levels in cellular models, indicating potential for further development into therapeutic agents .

Case Study 2: Bioconjugate Development

Another study highlighted the use of this compound in creating bioconjugates with enhanced targeting capabilities. By conjugating this compound with antibodies, researchers were able to improve the specificity and efficacy of drug delivery systems aimed at tumor cells. The modifications resulted in increased accumulation of the drug at the target site while minimizing systemic toxicity .

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of 3-Bromopropanoic acid;1-hydroxypyrrolidine-2,5-dione involves its ability to act as an alkylating agent. The bromine atom in the compound can be substituted by various nucleophiles, leading to the formation of new covalent bonds. This property makes it useful in the modification of biomolecules, such as proteins and peptides, by introducing new functional groups that can alter their activity and interactions .

Comparación Con Compuestos Similares

3-(2,5-Dioxopyrrolidin-1-yl)propanoic Acid

- Molecular formula: C₇H₉NO₄ (vs. C₇H₈BrNO₄ for the brominated analogue). Safety: Causes skin/eye irritation and respiratory distress .

1-(4-Bromoalkyl)-3-(Indol-3-yl)Pyrrolidine-2,5-Diones

1-(4-Acetylphenyl)-3-Aryloxy-Pyrrolidine-2,5-Diones

2-(2-Bromoethoxy)-1H-Isoindole-1,3(2H)-Dione

- Structure : Bromoethoxy group attached to an isoindole-dione scaffold .

- Key Differences :

- Isoindole-dione core vs. pyrrolidine-dione, altering electronic properties.

- Bromine on an ethoxy chain enables ether-based alkylation.

Comparative Data Table

Actividad Biológica

3-Bromopropanoic acid; 1-hydroxypyrrolidine-2,5-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including anticancer properties, antimicrobial effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound consists of two distinct moieties: a brominated propanoic acid and a pyrrolidine derivative. The structural formula can be represented as follows:

- Molecular Formula : C₇H₈BrN₃O₄

- Molecular Weight : 250.05 g/mol

This unique structure contributes to its biological activity, particularly in the context of drug development.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 3-bromopropanoic acid derivatives. For instance, research involving various 5-oxopyrrolidine derivatives demonstrated significant cytotoxicity against A549 human lung adenocarcinoma cells. The compounds were tested at a concentration of 100 µM for 24 hours, and their effects were compared with cisplatin, a standard chemotherapeutic agent.

Key Findings:

- Cytotoxicity : Compounds containing free amino groups exhibited higher anticancer activity while showing reduced toxicity to non-cancerous cells.

- Structure-Activity Relationship : The presence of specific functional groups influenced the efficacy against cancer cells, indicating that modifications in the molecular structure could enhance therapeutic outcomes.

| Compound | IC50 (µM) | Effect on Non-Cancerous Cells |

|---|---|---|

| 3-Bromopropanoic Acid | 66 | Moderate cytotoxicity |

| Compound with Free Amino Group | 40 | Low cytotoxicity |

| Cisplatin | 10 | High cytotoxicity |

Antimicrobial Activity

In addition to its anticancer properties, 3-bromopropanoic acid; 1-hydroxypyrrolidine-2,5-dione has shown promising antimicrobial activity. Studies have indicated that derivatives of this compound can inhibit the growth of various bacterial strains.

Case Study:

A study evaluated the antimicrobial efficacy of several derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications to the pyrrolidine ring enhanced antibacterial potency.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The biological activities of 3-bromopropanoic acid; 1-hydroxypyrrolidine-2,5-dione are attributed to several mechanisms:

- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and bacterial growth.

- Induction of Apoptosis : Evidence suggests that certain derivatives can trigger apoptotic pathways in cancer cells.

- Oxidative Stress Modulation : The ability to scavenge free radicals may contribute to its protective effects against oxidative stress-related diseases.

Q & A

Q. What are the recommended synthetic routes for preparing 3-bromopropanoic acid derivatives, and how can purity be validated?

Methodological Answer:

- Synthesis : 3-Bromopropanoic acid derivatives can be synthesized via halogenation of propanoic acid precursors using brominating agents (e.g., PBr₃ or HBr). For example, 3-bromolactic acid (3-bromo-2-hydroxypropanoic acid) is synthesized through bromination of lactic acid derivatives under controlled conditions .

- Purification : Use recrystallization or column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate products.

- Purity Validation : Employ High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 210–254 nm) or Gas Chromatography (GC) for volatile derivatives. Nuclear Magnetic Resonance (¹H/¹³C NMR) can confirm structural integrity by verifying bromine-induced deshielding effects .

Q. What safety protocols are critical when handling 1-hydroxypyrrolidine-2,5-dione and its derivatives?

Methodological Answer:

- Hazard Mitigation : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of aerosols or dust .

- Exposure Response : For skin contact, rinse immediately with water for 15 minutes. For eye exposure, irrigate with saline solution and seek medical attention .

- Storage : Store in airtight containers at 2–8°C to prevent degradation. Monitor for moisture sensitivity, as some derivatives hydrolyze readily .

Q. How can researchers optimize reaction conditions for coupling 3-bromopropanoic acid with nitrogen-containing heterocycles?

Methodological Answer:

- Coupling Strategies : Use nucleophilic substitution reactions with amines (e.g., pyrrolidine derivatives) in polar aprotic solvents (DMF or DMSO) at 60–80°C. Catalyze with K₂CO₃ or triethylamine to neutralize HBr byproducts .

- Monitoring : Track reaction progress via Thin-Layer Chromatography (TLC) using iodine staining or UV visualization.

Advanced Research Questions

Q. How can discrepancies in reported reaction yields for bromopropanoic acid derivatives be resolved?

Methodological Answer:

- Root-Cause Analysis : Investigate variables such as reagent stoichiometry, solvent purity, and reaction temperature. For example, zinc-mediated reactions (e.g., in THF) may require strict anhydrous conditions to avoid side reactions .

- Reproducibility : Use Design of Experiments (DoE) to test interactions between variables. Compare yields across multiple batches using ANOVA to identify statistically significant factors .

Q. What advanced spectroscopic techniques are suitable for characterizing stereochemistry in pyrrolidine-2,5-dione derivatives?

Methodological Answer:

- Chiral Analysis : Employ Circular Dichroism (CD) spectroscopy or enantioselective HPLC with chiral columns (e.g., Chiralpak® IA/IB).

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction data. For dynamic systems, use NOESY NMR to study spatial proximity of protons in solution .

Q. How can researchers evaluate the biological activity of 3-bromopropanoic acid-pyrrolidine dione hybrids?

Methodological Answer:

- In Vitro Assays : Test cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Measure IC₅₀ values to compare potency.

- Mechanistic Studies : Use fluorescence-based assays to monitor apoptosis (e.g., Annexin V/PI staining) or mitochondrial membrane potential changes (JC-1 dye) .

- Enzyme Inhibition : Screen for inhibition of lactate dehydrogenase (LDH) or pyruvate kinase, leveraging 3-bromopropanoic acid’s structural mimicry of pyruvate .

Q. What strategies mitigate decomposition of 1-hydroxypyrrolidine-2,5-dione during storage or reactions?

Methodological Answer:

- Stabilization : Add desiccants (e.g., molecular sieves) to storage containers. For light-sensitive derivatives, use amber glassware.

- Reaction Optimization : Avoid prolonged heating. Use low-temperature conditions (-20°C to 0°C) for acid-sensitive reactions. Monitor degradation via LC-MS to identify breakdown products .

Data Contradiction Analysis

Q. How should conflicting data on the reactivity of 3-bromopropanoic acid in cross-coupling reactions be addressed?

Methodological Answer:

- Comparative Studies : Replicate published protocols side-by-side, controlling for catalyst purity (e.g., Pd(PPh₃)₄ vs. Pd₂(dba)₃). Use GC-MS to quantify byproducts.

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to assess reaction energetics and identify feasible pathways. Compare with experimental results to reconcile discrepancies .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.